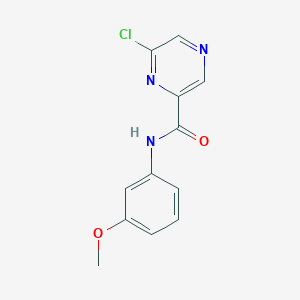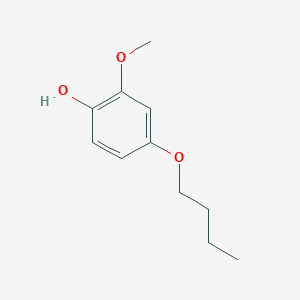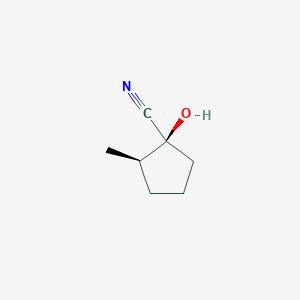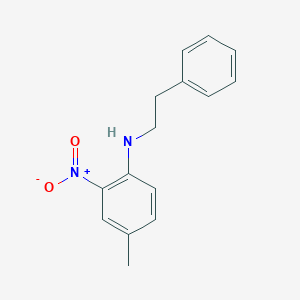![molecular formula C16H14O4S2 B14203339 3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-46-3](/img/structure/B14203339.png)
3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is a complex organic compound featuring a benzene ring substituted with two furan-2-ylmethylsulfanyl groups and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol typically involves the reaction of furan-2-ylmethylsulfanyl derivatives with a benzene-1,2-diol precursor. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction between hydroxymethylfurfural (HMF) and p-tosyl benzyl alcohol . The reaction conditions often require refluxing in an appropriate solvent to ensure complete conversion and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The furan rings can be reduced under specific conditions.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced furan derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Uniqueness
3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is unique due to the presence of both furan-2-ylmethylsulfanyl and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
923267-46-3 |
|---|---|
Molekularformel |
C16H14O4S2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3,5-bis(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H14O4S2/c17-14-7-13(21-9-11-3-1-5-19-11)8-15(16(14)18)22-10-12-4-2-6-20-12/h1-8,17-18H,9-10H2 |
InChI-Schlüssel |
VIQFTOGUFBROJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CSC2=CC(=C(C(=C2)SCC3=CC=CO3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)


![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)





